

# NMR Characterization Guide: 6-Methanesulfonyl-hexan-1-ol

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## Compound of Interest

Compound Name: 6-Methanesulfonyl-hexan-1-ol

Cat. No.: B8596745

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## Executive Summary

**6-methanesulfonyl-hexan-1-ol** is a bifunctional aliphatic linker widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and cross-linking reagents. Its value lies in its orthogonal reactivity: a primary alcohol for esterification/etherification and a chemically stable methyl sulfone moiety that often serves as a polar "handle" or metabolic pharmacophore.

For the synthetic chemist, the critical challenge is not just identifying the product, but verifying the complete oxidation of the sulfide precursor (6-(methylthio)hexan-1-ol) to the sulfone, avoiding the intermediate sulfoxide. This guide provides a comparative NMR analysis to definitively confirm oxidation state and purity.

## Structural Logic & Assignment Strategy

The molecule consists of a linear six-carbon chain anchored by two distinct electronic environments:<sup>[1]</sup>

- The Alcohol Terminus (C1): Characterized by the deshielded methylene triplet at ~3.6 ppm.
- The Sulfone Terminus (C6): Characterized by the strong electron-withdrawing effect of the sulfonyl group ( ), shifting the adjacent methylene and methyl signals significantly downfield compared to their sulfide counterparts.

## The Diagnostic "Shift" (Sulfide

### Sulfone)

The most reliable method to monitor the synthesis (typically oxidation of the sulfide with mCPBA or Oxone) is tracking the S-Methyl and

-Methylene signals.

- Sulfide (

):

-protons appear upfield (~2.1–2.5 ppm).

- Sulfone (

):

-protons shift downfield (~2.9–3.0 ppm) due to the anisotropic and inductive effects of the two sulfonyl oxygens.

## Comparative Analysis: Sulfone vs. Alternatives

The following table compares the target molecule against its immediate synthetic precursor (Sulfide) and a common starting material (Bromo-alcohol) to facilitate reaction monitoring.

### Table 1: diagnostic

#### NMR Chemical Shifts (CDCl

, 400 MHz)

Position	Proton Assignment	Target: Sulfone(6-methanesulfonyl-hexan-1-ol)	Precursor: Sulfide(6-(methylthio)hexan-1-ol)	Alternative: Bromide(6-bromohexan-1-ol)
S-Me		2.90 ppm (s)	2.10 ppm (s)	N/A
C6		3.05 ppm (m/t)	2.50 ppm (t)	3.40 ppm (t, )
C1		3.65 ppm (t)	3.63 ppm (t)	3.64 ppm (t)
C5	(to S)	1.85 ppm (m)	1.60 ppm (m)	1.88 ppm (m)
C2	(to OH)	1.58 ppm (m)	1.57 ppm (m)	1.58 ppm (m)

“

*Technical Insight: If you observe a singlet at ~2.6 ppm, your reaction is incomplete; this corresponds to the Sulfoxide (*

*) intermediate. The Sulfone methyl signal is distinctively sharp and downfield (2.90 ppm).*

## Experimental Protocol

### Method A: Standard Characterization (CDCl<sub>3</sub>)

)

- Purpose: Routine purity check and structure confirmation.
- Sensitivity: High resolution for aliphatic coupling constants.

Step-by-Step:

- Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL of CDCl<sub>3</sub> (containing 0.03% TMS).
- Filtration: If the product is a crude oil from mCPBA oxidation, filter through a small plug of anhydrous inside a Pasteur pipette to remove residual water/acid which causes peak broadening.
- Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with 16 scans, .
- Processing: Reference the residual CHCl<sub>3</sub> peak to 7.26 ppm.

## Method B: Hydroxyl Proton Detection (DMSO-d

- )
- Purpose: To confirm the integrity of the primary alcohol (e.g., to ensure no accidental oxidation to aldehyde/acid).
  - Mechanism: DMSO inhibits proton exchange, revealing the OH coupling.

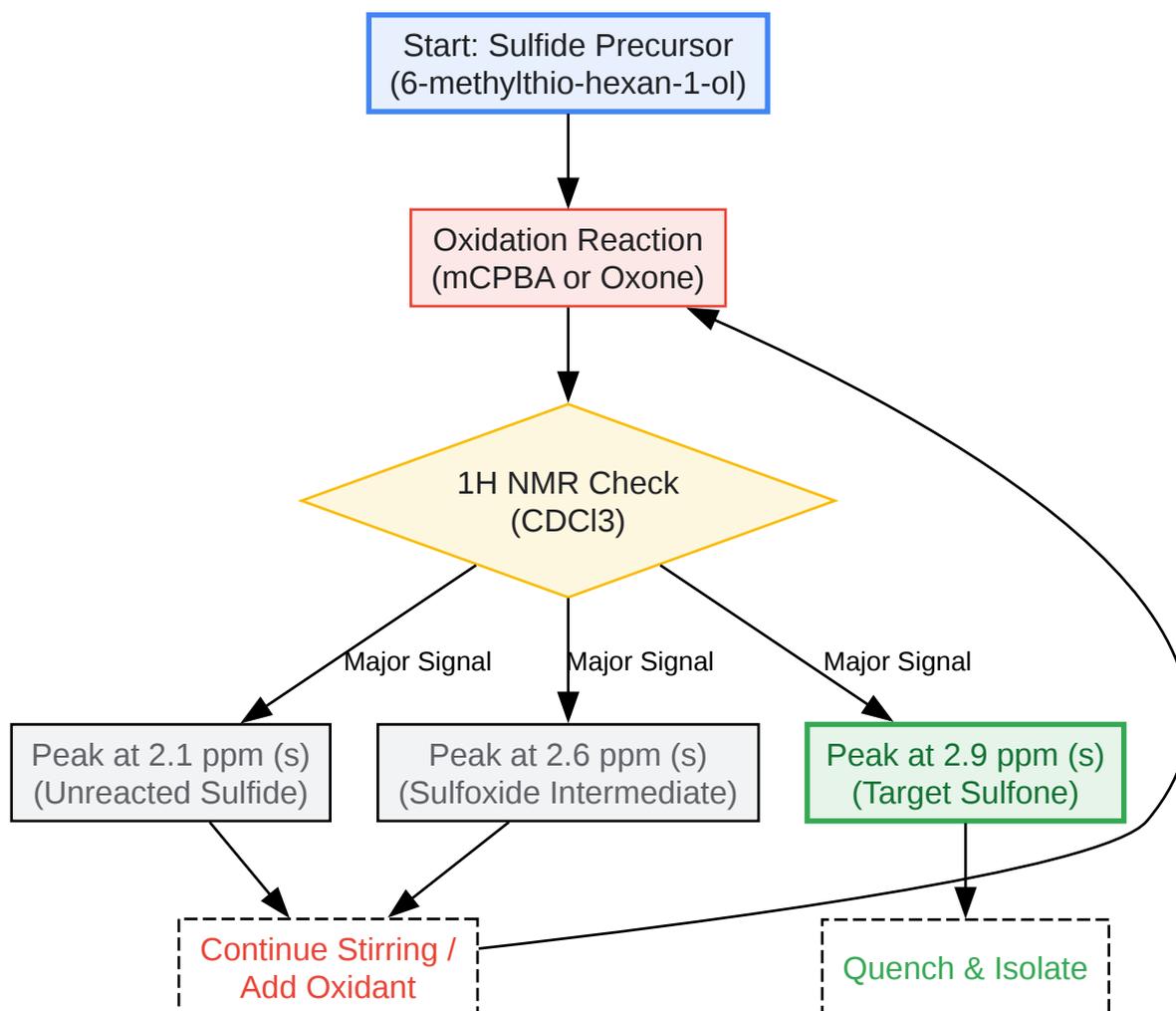
### Step-by-Step:

- Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d . Ensure the solvent is from a fresh ampule to minimize water content.
- Acquisition: Run 16 scans.
- Analysis: Look for the hydroxyl proton at ~4.35 ppm appearing as a triplet ( ). If it appears as a broad singlet, the sample is "wet" or acidic.

## Visualizations

## Diagram 1: Synthesis & NMR Monitoring Workflow

This flowchart guides the decision-making process during the synthesis, using NMR shifts as checkpoints.

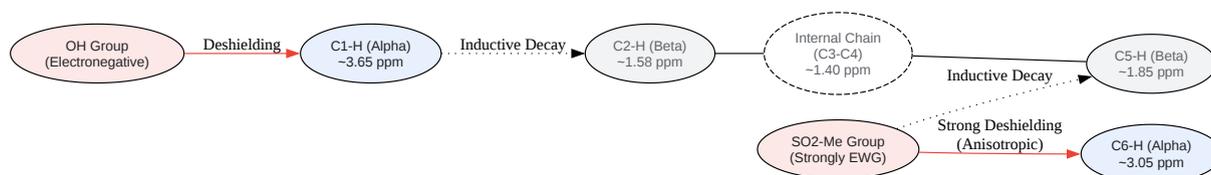


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Caption: Decision tree for monitoring the oxidation of sulfide to sulfone using diagnostic methyl shifts.

## Diagram 2: NMR Signal Logic (Structure-to-Shift)

A visualization of how the electron-withdrawing groups influence the chemical shift ( ) of the aliphatic chain.



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Caption: Propagation of deshielding effects from the terminal functional groups (OH and SO<sub>2</sub>) into the hexyl chain.

## References

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## Sources

- [1. 1-Hexanol\(111-27-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
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